Fmoc-Orn(Pyrazic)-OH

Descripción general

Descripción

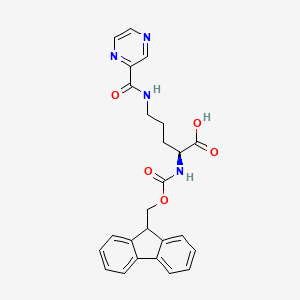

Fmoc-Orn(Pyrazic)-OH: is a derivative of ornithine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pyrazine moiety. This compound is primarily used in solid-phase peptide synthesis, a method for constructing peptides by sequentially adding amino acids to a growing chain anchored to an insoluble resin. The Fmoc group serves as a temporary protecting group for the amino group, facilitating the stepwise assembly of peptides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Orn(Pyrazic)-OH typically involves the following steps:

Protection of the Ornithine Amino Group: The amino group of ornithine is protected using the Fmoc group. This is achieved by reacting ornithine with Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of the Pyrazine Moiety: The pyrazine group is introduced through a coupling reaction with a pyrazine derivative, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Fmoc-Ornithine: Large-scale synthesis of Fmoc-protected ornithine using automated peptide synthesizers.

Coupling with Pyrazine Derivatives: Automated systems are used to couple the Fmoc-Ornithine with pyrazine derivatives under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Fmoc-Orn(Pyrazic)-OH can undergo substitution reactions where the Fmoc group is removed using a base like piperidine, allowing further functionalization of the amino group.

Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments using reagents like DCC or DIC.

Common Reagents and Conditions:

Bases: Piperidine, sodium carbonate.

Coupling Reagents: DCC, DIC, DMAP.

Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products:

Peptides: The primary products formed from reactions involving this compound are peptides with specific sequences and functionalities.

Aplicaciones Científicas De Investigación

Chemistry: Peptide Synthesis

Solid-Phase Peptide Synthesis

Fmoc-Orn(Pyrazic)-OH is primarily utilized in solid-phase peptide synthesis (SPPS), where it facilitates the stepwise assembly of peptides. The Fmoc group protects the amino group, allowing for sequential addition of amino acids while maintaining stability under acidic conditions. The selective removal of the Fmoc group using weak bases, such as piperidine, enables efficient synthesis of complex peptides .

Reaction Mechanisms

The compound undergoes several key reactions:

- Deprotection : The Fmoc group can be removed to reveal the free amino group.

- Coupling Reactions : The free amino group can form peptide bonds with other amino acids or peptide fragments.

- Substitution Reactions : The pyrazine moiety can be functionalized further through substitution reactions .

Biology: Protein Engineering

Modified Peptides for Biological Studies

In biological research, this compound is employed to design modified peptides that study protein-protein interactions and enzyme-substrate relationships. The pyrazine moiety serves as a useful probe for investigating binding sites and mechanisms of various biomolecules.

Case Studies

Research has demonstrated that peptides synthesized with this compound exhibit significant biological activity, including:

- Antimicrobial Properties : Peptides containing this compound have shown efficacy against various bacterial and fungal strains by disrupting microbial membranes.

- Anticancer Activity : Specific peptide sequences incorporating this compound have been reported to induce apoptosis in cancer cells, highlighting its potential in cancer therapeutics.

Medicine: Drug Development

Therapeutic Applications

this compound is explored for its potential in drug development, particularly in creating peptide-based therapeutics. Its incorporation into peptide sequences may enhance the targeting and release of therapeutic agents due to the unique properties imparted by the pyrazine moiety .

LHRH Antagonists Development

One notable application is in the development of luteinizing hormone-releasing hormone (LHRH) antagonists. These antagonists are significant in fertility control and other reproductive health applications. Studies indicate that replacing certain components with this compound maintains comparable antiovulatory activity while reducing histamine release .

Industry: Biomaterials

Peptide-Based Biomaterials

In industrial applications, this compound is used in developing peptide-based biomaterials for tissue engineering and regenerative medicine. Its ability to form hydrogels makes it suitable for creating scaffolds that support cell adhesion and growth.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Solid-phase peptide synthesis | Facilitates stepwise assembly; protects amino groups |

| Biology | Protein engineering | Studies protein interactions; antimicrobial and anticancer properties |

| Medicine | Drug development | Potential therapeutic agents; LHRH antagonists |

| Industry | Biomaterials | Development of hydrogels and scaffolds for tissue engineering |

Mecanismo De Acción

Mechanism: The primary mechanism of action of Fmoc-Orn(Pyrazic)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the sequential assembly of peptides.

Molecular Targets and Pathways:

Peptide Bond Formation: The compound facilitates the formation of peptide bonds between amino acids, contributing to the synthesis of peptides with specific sequences and functionalities.

Comparación Con Compuestos Similares

Fmoc-Ornithine: Similar to Fmoc-Orn(Pyrazic)-OH but lacks the pyrazine moiety.

Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Arginine: Fmoc-protected arginine used for synthesizing peptides with arginine residues.

Uniqueness:

Pyrazine Moiety: The presence of the pyrazine group in this compound provides unique chemical properties, making it suitable for specific applications in peptide synthesis and modification.

Actividad Biológica

Fmoc-Orn(Pyrazic)-OH, a derivative of ornithine, is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pyrazine moiety. This compound is primarily utilized in solid-phase peptide synthesis (SPPS), facilitating the construction of peptides through sequential addition of amino acids. The unique structural features of this compound contribute to its biological activity, particularly in peptide self-assembly and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : 342.35 g/mol

- CAS Number : 201046-61-9

The Fmoc group serves as a temporary protecting group for the amino group, allowing for controlled peptide synthesis. The pyrazine moiety enhances the compound's hydrophobicity and steric properties, which are critical for its interactions in biological systems.

This compound operates primarily through:

- Target Interaction : It influences the self-assembly processes of peptides, promoting their aggregation and structural stability.

- Hydrophobic Interactions : The fluorenyl ring contributes to hydrophobic interactions, while the linker (methoxycarbonyl) optimizes steric factors that enhance peptide formation.

- Biochemical Pathways : Its action is closely tied to the biochemical pathways involved in peptide synthesis and modification.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its hydrophobic nature and aromatic structure, which affect its absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are essential for its efficacy in therapeutic applications.

1. Peptide Synthesis

This compound is extensively used in SPPS for synthesizing peptides with specific sequences and functionalities. This method allows researchers to create complex peptide structures that can be utilized in various biological studies.

2. Protein Engineering

The compound plays a significant role in designing modified peptides and proteins, which are crucial for understanding biological processes and developing new therapeutic agents.

3. Drug Development

Peptides synthesized using this compound are being explored for their potential as therapeutic agents against various diseases, including metabolic disorders and cancer.

4. Biomaterials

The compound is also involved in developing peptide-based biomaterials for applications in tissue engineering and regenerative medicine.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- Self-Assembly Studies : Research demonstrated that peptides synthesized with this compound exhibited enhanced self-assembly properties compared to those synthesized with traditional amino acids. This was attributed to the unique interactions facilitated by the pyrazine moiety.

- Therapeutic Potential : A study indicated that peptides containing this compound showed promising results in modulating metabolic pathways in preclinical models of obesity. The compounds were found to influence lipid metabolism significantly .

| Study | Findings |

|---|---|

| Self-Assembly Research | Enhanced self-assembly properties due to pyrazine interactions |

| Metabolic Modulation | Significant effects on lipid metabolism in obesity models |

Comparison with Similar Compounds

This compound can be compared with other Fmoc-protected amino acids:

| Compound | Features | Applications |

|---|---|---|

| Fmoc-Ornithine | Lacks pyrazine moiety | General peptide synthesis |

| Fmoc-Lysine | Commonly used in SPPS | Peptide synthesis |

| Fmoc-Arginine | Used for arginine-containing peptides | Therapeutic peptides |

The inclusion of the pyrazine moiety in this compound provides unique properties that enhance its utility in specific applications compared to other similar compounds.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O5/c30-23(22-14-26-12-13-27-22)28-11-5-10-21(24(31)32)29-25(33)34-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,12-14,20-21H,5,10-11,15H2,(H,28,30)(H,29,33)(H,31,32)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGWLRHVNNSPOY-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)C4=NC=CN=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)C4=NC=CN=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601146320 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(2-pyrazinylcarbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201046-61-9 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(2-pyrazinylcarbonyl)-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201046-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(2-pyrazinylcarbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.